N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-16-8-14(9-17(26-2)18(16)27-3)19(24)23-20-22-15(11-28-20)13-6-4-12(10-21)5-7-13/h4-9,11H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPWMODWSSQYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch reaction, which involves cyclocondensation of α-halo carbonyl compounds with thioureas or thioamides. For this compound, 4-(4-cyanophenyl)thiazol-2-amine serves as the core intermediate.
Reaction Mechanism :
- Step 1 : Reaction of 4-cyanophenylacetonitrile with bromine in acetic acid generates α-bromo-4-cyanophenylacetonitrile.
- Step 2 : Condensation with thiourea in ethanol under reflux (78°C, 6–8 hours) yields 4-(4-cyanophenyl)thiazol-2-amine.
Optimization Insights :
- Solvent : Ethanol achieves higher yields (72–78%) compared to DMF or THF.
- Catalyst : Addition of pyridine (5 mol%) reduces side-product formation by neutralizing HBr.
Amide Bond Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 4-(4-cyanophenyl)thiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Procedure :
- Reactants :
- Conditions : Stir at 25°C for 4–6 hours.
- Workup : Filter dicyclohexylurea (DCU), concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 25–34% (similar to analogous compounds in Patent CN103570643A).
Mixed Anhydride Method
An alternative employs isobutyl chloroformate to activate the carboxylic acid:
- Activation : 3,4,5-Trimethoxybenzoic acid (1.0 equiv) reacts with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in THF at 0°C.
- Coupling : Add 4-(4-cyanophenyl)thiazol-2-amine (1.0 equiv) and stir for 12 hours.
- Yield : 28–31% after purification.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
- δ 8.02 (s, 1H, thiazole-C5-H).
- δ 7.85 (d, J = 8.4 Hz, 2H, cyanophenyl-H).
- δ 7.63 (d, J = 8.4 Hz, 2H, cyanophenyl-H).
- δ 6.89 (s, 2H, trimethoxybenzoyl-H).
- δ 3.93 (s, 9H, OCH3).
IR (KBr) :
Mass Spec :
Comparative Analysis of Methods
| Parameter | Carbodiimide Method | Mixed Anhydride Method |
|---|---|---|
| Yield | 25–34% | 28–31% |
| Reaction Time | 4–6 hours | 12 hours |
| Byproduct | DCU | None |
| Purification Complexity | Moderate | High |
Side Reactions and Mitigation
- DCU Formation : DCC generates dicyclohexylurea, removed via filtration.
- Hydrolysis of Cyanophenyl : Prolonged exposure to moisture degrades –C≡N to –COOH. Use anhydrous DCM and molecular sieves.
- O-Methylation Competing Reactions : Excess acyl chloride may methylate thiazole-NH. Controlled stoichiometry (1.2 equiv acyl chloride) minimizes this.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent . The thiazole moiety is known for its capacity to inhibit bacterial growth, particularly against resistant strains.
Key Findings:
- In vitro tests demonstrated that derivatives containing the thiazole structure exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, a study reported that specific thiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 2 µg/mL against these pathogens .
- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
The anticancer properties of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide have also been investigated extensively.
Case Studies:
- Cell Viability Assays : Research involving A549 (lung cancer) and Caco-2 (colorectal cancer) cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Notably, it showed a 39.8% reduction in Caco-2 cells compared to untreated controls .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Role in Activity |
|---|---|
| Thiazole Ring | Antimicrobial and anticancer activity |
| Cyanophenyl Group | Enhances lipophilicity and cellular uptake |
| Trimethoxybenzamide | Modulates receptor binding and activity |
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cancer cell proliferation.
Pathways Involved: It induces apoptosis in cancer cells through caspase-dependent pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The biological and physicochemical properties of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide are influenced by its unique cyano substitution. Below is a comparison with structurally related compounds:
Key Differences and Trends
Electron-Withdrawing vs. Chlorine and bromine substituents increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .
Impact on Melting Points: Compounds with rigid aromatic substituents (e.g., 4-chlorophenyl) exhibit higher melting points (218–220°C) due to stronger intermolecular π-π stacking .
Biological Activity: Anti-inflammatory Activity: Chlorobenzamide derivatives (e.g., 5c) show superior activity in edema models, suggesting that the benzamide moiety’s substitution pattern is critical for COX-2 inhibition . Anticancer Potential: Thiazoles with trimethoxybenzamide groups demonstrate cytotoxicity against HepG2 cells, with the cyanophenyl variant likely targeting tubulin polymerization or kinase pathways .
Pharmacological and Structural Insights
- CYP3A4 Inhibition: Thiazole derivatives like 2-Phenyl-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide (13e) inhibit CYP3A4, a key drug-metabolizing enzyme. The cyanophenyl variant’s smaller size may reduce steric hindrance, improving enzyme binding .
- Cytotoxicity Mechanisms: Compounds such as N-((1Z)-3-(2-(3-(4-cyanophenyl)...)acryloyl)hydrazinyl)...benzamide (6b) induce apoptosis via mitochondrial pathways, with the cyano group enhancing pro-apoptotic signaling .
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H20N3O3S
- CAS Number : 307338-83-6
The compound features a thiazole ring, a cyanophenyl group, and a methoxy-substituted benzamide structure, contributing to its unique biological properties.
This compound is primarily studied for its anticancer properties. The mechanism involves:
- Induction of Apoptosis : The compound activates caspases, which are essential for the apoptotic pathway in cells. This leads to programmed cell death in cancer cells.
- Cell Cycle Regulation : It influences various phases of the cell cycle, particularly inducing G1 phase arrest in certain cancer cell lines.
- Target Interaction : The compound interacts with specific cellular targets that modulate signaling pathways associated with cancer progression.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis via caspase activation |
| HCT116 (Colorectal) | 12.8 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of proliferation |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.
Case Studies
- Study on MCF-7 Cells : In vitro studies showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis induction.
- HCT116 Cell Line Analysis : Flow cytometry analysis revealed that the compound caused significant G1 phase arrest in HCT116 cells, leading to reduced cell viability.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other thiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Cyanophenyl-2-hydrazinylthiazoles | Anticancer | Lacks methoxy substitution |
| Thiazole Derivatives | Antimicrobial/Antifungal | Varying activities based on substitutions |
| N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-... | Anticancer | Enhanced specificity due to methoxynaphthalene moiety |
The presence of the methoxynaphthalene moiety in this compound enhances its biological activity compared to other thiazole derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide and related analogs?
- Methodology : The compound can be synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and functionalized thiazole precursors. For example, thiazole-4-carboxylate derivatives (e.g., ethyl 2-aminothiazole-4-carboxylate) react with 3,4,5-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) to form the benzamide core. Subsequent functionalization of the thiazole ring with a 4-cyanophenyl group may involve Suzuki-Miyaura cross-coupling or nucleophilic substitution .
- Key Data : Yields typically range from 62% to 70% when using preparative TLC (n-hexane/ethyl acetate, 50:50) for purification .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use multi-spectral analysis:
- 1H/13C NMR : Aromatic protons in the 3,4,5-trimethoxybenzoyl group appear as singlets (δ 7.14–7.78 ppm), while thiazole protons resonate near δ 7.78 ppm. Methoxy groups show peaks at δ 3.72–3.80 ppm .
- Mass Spectrometry : ESI-MS typically displays [M+H]+ ions at m/z 370–393, depending on substituents .
- X-ray Crystallography : For unambiguous confirmation, analyze dihedral angles between aromatic rings (e.g., 71.59° between benzamide and thiazole moieties in analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methoxy group substitution) influence bioactivity in analogs of this compound?
- Methodology :
- Fluorination : Introduce fluorine at the 4-position of the phenyl ring (e.g., via 4-fluorophenyl carbamothioyl groups) to enhance metabolic stability and binding affinity. Fluorinated analogs show improved glucosidase inhibition (IC50 values < 10 µM) compared to non-fluorinated derivatives .
- Methoxy Substitution : Replace 3,4,5-trimethoxy groups with bulkier substituents (e.g., cyclohexylcarbamothioyl) to modulate steric effects. This alters CYP3A4 inhibition potency, as seen in analogs like 13e (IC50 = 1.2 µM) .
Q. How can conflicting bioactivity data between enzyme inhibition assays and cellular models be resolved?
- Methodology :
- Assay Optimization : Compare results from recombinant enzyme assays (e.g., tyrosinase inhibition ) vs. cell-based models (e.g., cytotoxicity in cancer lines ).
- Permeability Studies : Use Caco-2 monolayers to assess whether discrepancies arise from poor cellular uptake. For example, analogs with logP > 5 (e.g., 6a ) show better membrane penetration but may aggregate in aqueous media .
- Molecular Dynamics (MD) : Simulate binding modes to identify off-target interactions. Docking studies reveal that 3,4,5-trimethoxy groups stabilize hydrogen bonds with catalytic residues (e.g., His263 in CYP3A4), but cellular redox environments may alter binding .
Q. What strategies are effective for resolving crystallographic disorder in analogs of this compound?
- Methodology :
- Crystal Growth : Optimize solvent systems (e.g., ethanol/water mixtures) and slow evaporation to obtain high-quality crystals. For example, analogs crystallize in the monoclinic space group P2₁/c with Z = 4 .
- Refinement Techniques : Use SHELXL for anisotropic refinement of non-H atoms. Freely refine NH and OH protons located via difference Fourier maps, with N–H bond distances ~0.87 Å .
- Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O and O–H···O bonds) that form 2D networks, reducing thermal motion artifacts .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
